Methyl 2,3-dimethoxy-5-nitrobenzoate
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Overview
Description
Methyl 2,3-dimethoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H11NO6 It is a derivative of benzoic acid, featuring methoxy groups at the 2 and 3 positions and a nitro group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-dimethoxy-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2,3-dimethoxybenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and minimize side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of acidic or basic catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Methyl 2,3-dimethoxy-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,3-Dimethoxy-5-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 2,3-dimethoxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3-dimethoxy-5-nitrobenzoate depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also influence the compound’s solubility and interaction with biological membranes.
Comparison with Similar Compounds
Methyl 2,3-dimethoxy-5-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:
Methyl 3,5-dinitrobenzoate:
Methyl 2-nitrobenzoate: Lacks the methoxy groups, resulting in different chemical and biological properties.
Methyl 4-nitrobenzoate: The nitro group is positioned differently, affecting its reactivity and applications.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 2,3-dimethoxy-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-8-5-6(11(13)14)4-7(9(8)16-2)10(12)17-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFJBUIGMPTTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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